molecular formula CHF3LiO3S+ B046675 Lithium trifluoromethanesulfonate CAS No. 33454-82-9

Lithium trifluoromethanesulfonate

Cat. No. B046675
CAS RN: 33454-82-9
M. Wt: 157 g/mol
InChI Key: MCVFFRWZNYZUIJ-UHFFFAOYSA-M
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Description

Lithium trifluoromethanesulfonate, also known as Lithium triflate, is a salt with the chemical formula LiCF3SO3 . It is composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−). It is very hygroscopic . This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .


Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .


Chemical Reactions Analysis

Lithium trifluoromethanesulfonate is used in some lithium-ion batteries as a component of the electrolyte . It has been involved in reactions with lithium polysulfide (Li2S6) and methyl trifluoroacetate (CH3TFA) .


Physical And Chemical Properties Analysis

Lithium trifluoromethanesulfonate has a molecular weight of 156.01 g/mol . It is a powder form substance with a melting point of >300 °C .

Scientific Research Applications

  • Conductance Analysis : It is utilized for analyzing conductance data in various solvents such as water, propylene carbonate, acetonitrile, and methyl formate (Salomon, 1993).

  • Ionic Pairing Studies : The compound is used in studying ionic pairing in solvents like water, acrylonitrile, acetonitrile, and acetone (Alía et al., 1997).

  • Polymer Ionic Conductivity : It aids in understanding the effects of cations and anions on polymer ionic conductivity (Lee & Allcock, 2010).

  • Stereochemistry in Organic Synthesis : Lithium trifluoromethanesulfonate is involved in the acceleration of enolate formation from t-butyl β-hydroxy carboxylates, facilitating stereoselective synthesis of β-syn aldol adducts (Narasaka et al., 1986) and the stereoselective synthesis of optically active α-methyl esters (Petit et al., 1990).

  • Optical Films for Displays : It reduces stress-optical coefficients and thermal expansion in poly(methyl methacrylate) (PMMA), making it suitable for optical films in liquid crystal displays (Ito et al., 2018).

  • Lithium Battery Applications :

    • As an electrolyte salt in lithium batteries due to good conductivity and high dissociation (Zhao et al., 2015).
    • Enhancing the performance of lithium-air batteries (Di Giorgio et al., 2011).
    • As an electrolyte in lithium batteries, specifically lithium nitrate and lithium trifluoromethanesulfonate ammoniates (Fahys & Herlem, 1991).
    • In primary lithium batteries and as antistats for films due to its conductive nature (Savu, 2000).
    • In LiTFSI-BEPyTFSI solutions for advanced lithium batteries, showing efficient charge-discharge performance (Fernicola et al., 2007).
    • Improving stability in lithium-sulfur cells and stabilizing the solid electrolyte interphase (Agostini et al., 2015).
    • In high-performing electrolyte systems for lithium-based energy storage devices (Haghani et al., 2022).
    • Suppressing aluminum corrosion in lithium-ion batteries (Matsumoto et al., 2013).
  • Spectroscopic Studies :

    • FT-Raman spectroscopy for investigating lithium trifluoromethanesulfonate solutions in various solvents (Alía & Edwards, 2001).
    • In triflating reagents for high-throughput synthetic approaches (Wentworth et al., 2000).
  • Solid-State Lithium-Sulfur Batteries : Offering superior interfacial stability and high discharge capacities (Zhang et al., 2019).

  • Sensor Applications : LiOTf-doped PEEPS as a UV sensor for H2O or THF (Yuan & West, 1997).

  • Metallic Lithium Anode Stability : Exhibits high Coulombic efficiency and cycling stability in lithium rechargeable batteries (Fang et al., 2017).

Safety And Hazards

Lithium trifluoromethanesulfonate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .

Future Directions

Lithium trifluoromethanesulfonate is anticipated to have a significant market in the future . It is used in lithium-ion battery production , which is a growing field due to the increasing demand for renewable energy sources and electric vehicles.

properties

IUPAC Name

lithium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVFFRWZNYZUIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1493-13-6 (Parent)
Record name Lithium trifluoromethanesulfonate
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DSSTOX Substance ID

DTXSID3044419
Record name Lithium trifluoromethanesulfonate
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Molecular Weight

156.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White hygroscopic powder; [Alfa Aesar MSDS]
Record name Methanesulfonic acid, 1,1,1-trifluoro-, lithium salt (1:1)
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Record name Lithium trifluoromethanesulfonate
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Product Name

Lithium trifluoromethanesulfonate

CAS RN

33454-82-9
Record name Lithium trifluoromethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033454829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, lithium salt (1:1)
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Record name Lithium trifluoromethanesulfonate
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Record name Lithium trifluoromethanesulphonate
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Record name LITHIUM TRIFLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium trifluoromethanesulfonate
Reactant of Route 2
Lithium trifluoromethanesulfonate
Reactant of Route 3
Lithium trifluoromethanesulfonate

Citations

For This Compound
2,600
Citations
W Huang, R Frech, RA Wheeler - The Journal of Physical …, 1994 - ACS Publications
… Lithium trifluoromethanesulfonate (triflate or Tf) is one of several important salts used in the preparation of liquid and polymer electrolytes with good electrical and chemical properties. …
Number of citations: 342 pubs.acs.org
JM Alı́a, HGM Edwards - Vibrational Spectroscopy, 2000 - Elsevier
FT-Raman spectroscopy was used to investigate lithium trifluoromethanesulfonate (triflate) solutions in three dipolar aprotic, electron donor solvents, namely acetone, N,N-…
Number of citations: 107 www.sciencedirect.com
NR Brooks, WA Henderson, WH Smyrl - … Crystallographica Section E …, 2002 - scripts.iucr.org
The title compound, poly[[(acetonitrile)lithium(I)]-μ-triflato], [Li(CF3O3S)(C2H3N)]∞, was synthesized by reaction of LiCF3SO3 with CH3CN and is found to exist as a one-dimensional …
Number of citations: 21 scripts.iucr.org
M Bolte, HW Lerner - Acta Crystallographica Section E: Structure …, 2001 - scripts.iucr.org
The title compound, Li+· CF3SO3−, has already been investigated by powder diffraction methods. We present in this work the single-crystal structure, which is in good agreement …
Number of citations: 24 scripts.iucr.org
SM Zahurak, ML Kaplan, EA Rietman… - …, 1988 - ACS Publications
Solid polymer electrolytes are potentially useful in all solid-state rechargeable batteries because of their elastic properties that allow for reduced interfacial contact resistance between …
Number of citations: 103 pubs.acs.org
JM Alía, Y Díaz, HGM Edwards, FJ García… - Journal of molecular …, 1997 - Elsevier
The ionic pairing of lithium trifluoromethanesulfonate (triflate) in four solvents (water, acrylonitrile, acetonitrile and acetone) has been studied by dispersive infrared (IR) spectroscopy. …
Number of citations: 24 www.sciencedirect.com
M Dissanayake, R Frech - Macromolecules, 1995 - ACS Publications
The infrared vibrational spectra of high molecular weight polyethylene oxide) and complexes of poly (ethylene oxide) with lithium trifluoromethanesulfonate at two different salt …
Number of citations: 189 pubs.acs.org
M Ciosek, M Marcinek, G Żukowska, W Wieczorek - Electrochimica acta, 2009 - Elsevier
In this paper we report the combined, positive effect of triphenyloborane (BPh 3 ) additive on conductivity and lithium cation transference numbers in poly(ethylene oxide) dimethyl ether (…
Number of citations: 23 www.sciencedirect.com
B Karimi, J Maleki - The Journal of Organic Chemistry, 2003 - ACS Publications
A variety of alcohols and aldehydes were reacted with acetic anhydride at room temperature in the presence of a catalytic amount of lithium triflate (LiOTf) to produce the corresponding …
Number of citations: 158 pubs.acs.org
R Chitra, P Sathya… - Materials Research …, 2019 - iopscience.iop.org
In the present work, iota-carrageenan (i-carrageenan) biopolymer derived from edible seaweed has been chosen as the host polymer material for battery electrolyte. Ionic salt of lithium …
Number of citations: 20 iopscience.iop.org

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